molecular formula C23H27N5O3S B12403748 Ripk2-IN-1

Ripk2-IN-1

Cat. No.: B12403748
M. Wt: 453.6 g/mol
InChI Key: WTNLXMJMLHJDKF-UHFFFAOYSA-N
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Description

Discovery and Nomenclature of this compound

This compound was first disclosed in a 2019 study by Haile et al. as part of GlaxoSmithKline’s efforts to develop RIPK2 inhibitors for inflammatory bowel disease (IBD) and other NOD-driven pathologies. Initially identified through high-throughput screening of a kinase-focused compound library, the molecule underwent iterative optimization to enhance its binding affinity and selectivity. The systematic nomenclature 2-((4-(benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate reflects its core quinazoline scaffold substituted with a benzothiazolylamino group at position 4, a tert-butylsulfonyl moiety at position 6, and a phosphoethyloxy chain at position 7.

Key milestones in its development include:

  • 2013 : Initial synthesis and characterization of the quinazoline scaffold (PubChem CID 71258526).
  • 2019 : Publication of crystallographic data confirming RIPK2 binding mode and selectivity.
  • 2023 : Independent validation of its pharmacokinetic profile and anti-inflammatory efficacy in primary human monocytes and murine colitis models.

The compound is alternatively designated GSK2983559 active metabolite in pharmacological studies, distinguishing it from prodrug formulations.

Structural Classification Within the Receptor-Interacting Protein Kinase (RIPK) Inhibitor Family

This compound belongs to the 4-aminoquinazoline class of ATP-competitive kinase inhibitors, distinguished by its ability to occupy the hydrophobic back pocket of RIPK2’s kinase domain while forming hydrogen bonds with the hinge region. This structural class contrasts with:

Inhibitor Class Representative Compound Key Structural Features Selectivity Profile
4-Aminoquinazoline This compound Quinazoline core, tert-butylsulfonyl, benzothiazole RIPK2 > RIPK1/3, EGFR
Type II Kinase Inhibitors Ponatinib Dibenzoylurea backbone Pan-kinase activity, including ABL, RIPK2
Benzimidazole Derivatives Gefitinib Benzimidazole-4-carboxamide EGFR, RIPK2

The quinazoline scaffold confers specificity through:

  • Hydrophobic interactions between the tert-butylsulfonyl group and RIPK2’s Leu24 and Val28 residues.
  • Hydrogen bonding between the benzothiazolylamino nitrogen and backbone amides of Met98 and Glu97 in the kinase hinge region.
  • Steric hindrance from the phosphoethyloxy side chain, which limits off-target binding to structurally dissimilar kinases like RIPK1.

Crystallographic studies reveal that this compound stabilizes the kinase in a DFG-Asp in/αC-helix out conformation, a hallmark of type I inhibitors. This binding mode contrasts with type II inhibitors such as ponatinib, which induce a DFG-Asp out/αC-helix in conformation.

Table 1: Structural Determinants of this compound Binding Affinity

Binding Site Residue Interaction Type Contribution to ΔG (kcal/mol)
Met98 Hydrogen bond (quinazoline N1) -2.3
Leu24 Van der Waals (tert-butylsulfonyl) -1.8
Glu97 Water-mediated hydrogen bond -1.2
Lys47 Ionic (phosphate group) -0.9

The molecule’s polar surface area (PSA) of 139 Ų and cLogP of 2.7 optimize membrane permeability while maintaining solubility (>100 μM in aqueous buffer). These properties enable target engagement in cellular assays, with half-maximal inhibitory concentrations (IC₅₀) of 4 nM in HEK293 cells expressing NOD2 and 13 nM in primary human monocytes.

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N-[3-[2-amino-5-(4-piperazin-1-ylphenyl)-3-pyridinyl]-5-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C23H27N5O3S/c1-31-21-12-17(11-19(14-21)27-32(2,29)30)22-13-18(15-26-23(22)24)16-3-5-20(6-4-16)28-9-7-25-8-10-28/h3-6,11-15,25,27H,7-10H2,1-2H3,(H2,24,26)

InChI Key

WTNLXMJMLHJDKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ripk2-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen or removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Cancer Therapy

Ripk2-IN-1 has shown promise in cancer research due to RIPK2's involvement in tumorigenesis. Studies indicate that targeting RIPK2 can inhibit the growth and metastasis of various cancer types, including prostate cancer and hepatocellular carcinoma. For instance, a study demonstrated that RIPK2 knockout significantly reduced metastatic burden in prostate cancer models, suggesting that this compound could similarly impede cancer progression by inhibiting RIPK2 activity .

Inflammatory Diseases

The compound has been investigated for its potential to treat inflammatory diseases. By inhibiting RIPK2, this compound can reduce the expression of inflammatory markers in microglial cells and other immune cell types. Research indicates that treatment with this compound effectively suppresses pro-inflammatory gene expression and protein levels in response to inflammatory stimuli . This suggests its utility in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Prostate Cancer

In a preclinical study involving SCID/Beige mice injected with luciferase-labeled prostate cancer cells, administration of this compound resulted in an 84% reduction in metastatic burden compared to control groups. This significant decrease highlights the compound's potential as a therapeutic agent against metastatic prostate cancer .

Case Study 2: Neuroinflammation

Another study explored the effects of this compound on microglial cells subjected to inflammatory stimuli. The results showed that treatment with this compound led to a marked decrease in the expression of pro-inflammatory cytokines such as TNFα and IL-6. This finding supports its application in neurodegenerative diseases where neuroinflammation plays a key role .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Cancer Therapy Reduced metastatic burden in prostate cancer models
Inflammatory Diseases Suppressed pro-inflammatory gene expression
Neuroinflammation Decreased TNFα and IL-6 levels in microglial cells

Mechanism of Action

Ripk2-IN-1 exerts its effects by specifically targeting the kinase activity of RIPK2. Upon activation by NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, which is a crucial step in the activation of downstream signaling pathways such as NF-κB and MAPK. This compound inhibits this autophosphorylation, thereby blocking the activation of these pathways and reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Key Characteristics:

  • Enzymatic Activity : Demonstrates an IC50 of 51 nM against RIPK2 and 5 nM against ALK2 (Activin A Receptor Like Type 1) .
  • Cellular Activity: Inhibits RIPK2/NOD2 signaling with an IC50 of 390 nM in cellular assays .
  • Specificity : Exhibits excellent kinase selectivity, minimizing off-target effects .
  • Molecular Properties :
    • Molecular Formula: C21H22N4O4S2
    • Molecular Weight: 458.55 g/mol
    • CAS Number: 1423186-80-4 .

This compound has been studied in inflammatory diseases (e.g., inflammatory bowel disease) and cancer due to its ability to suppress NF-κB activation and proinflammatory cytokine production .

Comparison with Similar Compounds

This compound vs. GSK'547 (RIP1 Inhibitor)

Parameter This compound (GSK2983559) GSK'547
Target RIPK2, ALK2 RIP1 (RIPK1)
IC50 (Enzymatic) 51 nM (RIPK2), 5 nM (ALK2) Not explicitly reported
Cellular IC50 390 nM (RIPK2/NOD2) Not explicitly reported
Selectivity High specificity for RIPK2/ALK2 Highly selective for RIPK1
Pharmacokinetics Stable in vitro; active metabolite 400x higher oral exposure than GSK'963 in mice
Therapeutic Focus Inflammation, cancer Neuroinflammation, cell necrosis

Key Distinction: While this compound targets the NOD2 pathway via RIPK2 inhibition, GSK'547 modulates necroptosis through RIPK1, highlighting divergent applications in inflammatory vs. necrotic pathways .

This compound vs. cRIPGBM Chloride (RIPK2/TAK1 Inhibitor)

Parameter This compound (GSK2983559) cRIPGBM Chloride
Target RIPK2, ALK2 RIPK2, TAK1
Mechanism Direct kinase inhibition Induces caspase-1-dependent apoptosis
Cellular Activity IC50 = 390 nM (RIPK2/NOD2) Inhibits RIPK2/TAK1 interaction
In Vivo Efficacy Limited reported data Strong antitumor effects in GBM models
Therapeutic Focus Broad inflammatory diseases Glioblastoma multiforme (GBM)

Key Distinction : cRIPGBM chloride uniquely targets cancer stem cells in GBM by disrupting RIPK2/TAK1 complexes, whereas this compound has broader anti-inflammatory applications .

This compound vs. GSK2656157 (PERK Inhibitor)

Parameter This compound (GSK2983559) GSK2656157
Target RIPK2, ALK2 PERK (PKR-like ER kinase)
IC50 (Enzymatic) 51 nM (RIPK2) 0.9 nM (PERK)
Pathway Modulation NOD2/NF-κB signaling Unfolded protein response (UPR)
Therapeutic Focus Inflammation, autoimmune disorders Cancer, ER stress-related diseases

Key Distinction : GSK2656157 addresses endoplasmic reticulum stress via PERK inhibition, contrasting with this compound’s role in immune regulation .

Research Findings and Clinical Implications

  • Cancer : Dual inhibition of RIPK2 and ALK2 may synergize to block oncogenic signaling, though in vivo efficacy requires further validation .
  • Comparative Advantages :
    • This compound’s selectivity minimizes off-target effects compared to pan-kinase inhibitors.
    • Structural analogs like cRIPGBM chloride offer tailored mechanisms for specific cancers .

Data Tables

Table 1: Enzymatic and Cellular Activity of RIPK2-Targeting Compounds

Compound Target(s) Enzymatic IC50 (nM) Cellular IC50 (nM) Key Reference
This compound RIPK2, ALK2 51 (RIPK2), 5 (ALK2) 390 (RIPK2/NOD2)
GSK'547 RIPK1 N/A N/A
cRIPGBM chloride RIPK2, TAK1 N/A Not quantified

Table 2: Pharmacokinetic and Structural Properties

Compound Molecular Weight Solubility Oral Bioavailability Key Reference
This compound 458.55 Stable in DMSO Moderate (metabolite)
GSK'547 N/A N/A High (mouse models)

Notes on Contradictions and Limitations

  • Nomenclature Conflicts: this compound is referred to as "compound 3" in some studies and "compound 18f" in others , suggesting variability in experimental design or nomenclature across research groups.
  • In Vivo Data Gaps : While this compound shows promise in vitro, its pharmacokinetic profile and efficacy in animal models remain underreported compared to cRIPGBM chloride .

Biological Activity

Ripk2-IN-1 is a potent inhibitor of Receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in various inflammatory diseases and cancer. This article explores the biological activity of this compound, its mechanisms, and relevant research findings.

Overview of RIPK2

RIPK2 is a serine/threonine kinase involved in the signaling pathways of nucleotide-binding oligomerization domain (NOD) receptors and Toll-like receptors (TLRs). Its activation leads to the downstream activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23. Dysregulation of RIPK2 signaling is implicated in several inflammatory conditions, including Crohn's disease, ulcerative colitis, asthma, and various cancers .

  • Chemical Name: 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide
  • IC50: 5-10 nM
  • Purity: ≥98%

This compound demonstrates significant inhibitory effects on NF-κB activity and reduces cancer cell proliferation by over 70% in vitro .

This compound inhibits RIPK2 by interfering with its kinase activity, thereby blocking the downstream signaling pathways that lead to inflammation. The compound's ability to inhibit NF-κB activity is particularly noteworthy as it directly correlates with reduced levels of pro-inflammatory cytokines .

Biological Activity in In Vivo Models

Research has demonstrated that this compound effectively alleviates inflammation in various animal models:

  • Intestinal Inflammation:
    • In rodent models of inflammatory bowel disease (IBD), this compound significantly reduced inflammation markers and improved histological scores.
    • It inhibited spontaneous release of IL-1β, IL-6, and TNFα from inflamed intestinal tissues at concentrations similar to established treatments like prednisolone .
  • Lung Inflammation:
    • The compound also showed effectiveness in reducing lung inflammation in models of asthma and cystic fibrosis with low toxicity observed in treated animals .

Study 1: Efficacy in Crohn's Disease Models

A study evaluated the effects of this compound on a spontaneous Crohn's disease-like ileitis model. The results indicated a significant reduction in disease severity and inflammation markers compared to untreated controls. The treatment led to a decrease in RIPK2 activity as evidenced by lower expression levels of target genes involved in inflammatory responses .

Study 2: Cancer Cell Proliferation

In vitro studies assessed the impact of this compound on various cancer cell lines. The inhibitor was found to reduce cell viability significantly, with over 70% inhibition observed at optimal concentrations. This effect was linked to the suppression of NF-κB signaling pathways essential for cancer cell survival and proliferation .

Comparative Efficacy Table

Model Treatment Outcome Reference
Inflammatory Bowel DiseaseThis compoundReduced inflammation markers
Asthma ModelThis compoundDecreased lung inflammation
Cancer Cell LinesThis compound>70% reduction in cell viability

Q & A

Q. What are the primary molecular targets and inhibitory profiles of RIPK2-IN-1?

Q. How should researchers determine the optimal concentration of this compound for cell-based assays?

Begin with dose-response curves using the reported IC50 values as a baseline. For RIPK2 inhibition, start with 10× the cellular IC50 (~4 µM) and adjust based on cell type viability assays (e.g., MTT or ATP-based tests). Include vehicle controls (e.g., DMSO) and compare with pan-kinase inhibitors to rule off-target effects .

Q. What experimental methods are recommended to confirm this compound activity in vitro?

Use biochemical kinase assays (e.g., ADP-Glo™) to measure RIPK2 inhibition. For cellular validation, monitor downstream NOD2 signaling markers (e.g., NF-κB activation via luciferase reporters or cytokine secretion assays for IL-8). Pair with RIPK2 genetic knockdown (siRNA/CRISPR) to confirm mechanism-specific effects .

Q. What controls are essential in this compound experiments?

  • Positive controls : Known RIPK2 inhibitors (e.g., GSK583) or NOD2 ligands (e.g., MDP).
  • Negative controls : Kinase-dead RIPK2 mutants or cells lacking NOD2 expression.
  • Pharmacological controls : ALK2 inhibitors (e.g., LDN-214117) to isolate RIPK2-specific effects .

Advanced Research Questions

Q. How to resolve discrepancies between biochemical and cellular IC50 values for this compound?

The 7.6-fold difference in RIPK2 inhibition (51 nM biochemical vs. 390 nM cellular) may arise from:

  • Cellular permeability : Assess intracellular compound accumulation via LC-MS.
  • Protein binding : Use serum-shifted assays to evaluate binding to cellular components.
  • Off-target effects : Perform RNA-seq or phosphoproteomics to identify unintended pathways. Validate findings with orthogonal methods (e.g., Western blot for phosphorylated RIPK2 substrates) .

Q. What strategies optimize this compound dosing in in vivo studies?

While pharmacokinetic data for this compound is limited, structural analogs like GSK'547 (a RIPK1 inhibitor) show improved oral bioavailability. For murine models:

  • Start with 10 mg/kg (oral or intraperitoneal) and measure plasma/tissue concentrations.
  • Monitor NOD2-driven biomarkers (e.g., serum CXCL1 in colitis models) to correlate efficacy .

Q. How to assess this compound's off-target effects in kinase signaling networks?

  • Kinase profiling : Use panels like Eurofins’ SelectScreen® to test inhibition across 468 kinases.
  • CRISPR validation : Generate RIPK2-knockout cell lines and compare inhibitor responses.
  • Pathway enrichment analysis : Combine RNA-seq with Ingenuity Pathway Analysis (IPA) to identify non-canonical pathways affected .

Q. How to design studies investigating this compound's role in immune regulation and disease models?

  • Hypothesis-driven framework : Apply the PICO framework:
  • Population : Immune cells (e.g., macrophages) or disease models (e.g., inflammatory bowel disease).
  • Intervention : this compound dose/time-course treatments.
  • Comparison : Wild-type vs. RIPK2-deficient systems.
  • Outcome : Cytokine secretion, histopathology, or microbial clearance.
    • Ethical rigor : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for translational relevance .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound's efficacy in cancer vs. inflammation models?

  • Context dependency : In cancer studies, this compound may antagonize NF-κB-driven survival pathways, while in inflammation, it blocks NOD2-induced cytokine storms.
  • Model selection : Use isogenic cell lines (e.g., HEK293T ± NOD2 overexpression) to isolate pathway-specific effects.
  • Data normalization : Report efficacy relative to baseline pathway activation (e.g., fold-change vs. untreated controls) .

Q. What methodologies validate this compound's chemical identity and purity in independent studies?

  • Analytical chemistry : Confirm structure via NMR (1H/13C) and HPLC-MS (≥95% purity).
  • Batch variability testing : Compare inhibition curves across multiple compound lots.
  • Reference standards : Cross-validate with commercially available RIPK2 inhibitors (e.g., GSK583) .

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